Pyr-Arg-Thr-Lys-Arg-AMC TFA

Description

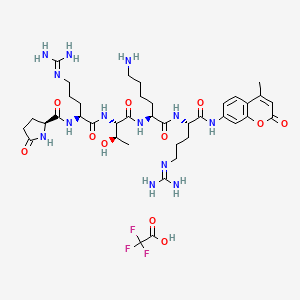

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H57N13O9.C2HF3O2/c1-19-17-29(53)59-27-18-21(10-11-22(19)27)45-31(54)24(8-5-15-43-36(39)40)47-32(55)23(7-3-4-14-38)49-35(58)30(20(2)51)50-34(57)25(9-6-16-44-37(41)42)48-33(56)26-12-13-28(52)46-26;3-2(4,5)1(6)7/h10-11,17-18,20,23-26,30,51H,3-9,12-16,38H2,1-2H3,(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H,49,58)(H,50,57)(H4,39,40,43)(H4,41,42,44);(H,6,7)/t20-,23+,24+,25+,26+,30+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPUHMHLXQHSPN-HUQKKSBQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCC(=O)N3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H58F3N13O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

942.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pyr-Arg-Thr-Lys-Arg-AMC TFA Substrate: A Technical Guide to Specificity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate, pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginyl-7-amino-4-methylcoumarin Trifluoroacetate (Pyr-Arg-Thr-Lys-Arg-AMC TFA), serves as a critical tool for the characterization of a specific subset of serine proteases. Its core peptide sequence, RTKR, mimics the cleavage sites of various precursor proteins, making it a valuable reagent for studying the activity of enzymes involved in their processing. This technical guide provides an in-depth analysis of the substrate's specificity, offering quantitative kinetic data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Enzyme Specificity and Kinetic Parameters

Pyr-Arg-Thr-Lys-Arg-AMC is primarily recognized and cleaved by proprotein convertases (PCs), a family of calcium-dependent serine endoproteases. These enzymes play a crucial role in the post-translational modification of a wide array of proteins by cleaving at basic amino acid residues. The substrate is also reported to be cleaved by other proteases such as trypsin, thrombin, and the viral protease flavivirin.

The efficiency of cleavage by various proteases is quantitatively described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity.

The following table summarizes the known Km values for the cleavage of Pyr-Arg-Thr-Lys-Arg-AMC by several human proprotein convertases[1]:

| Enzyme | Km (µM) |

| Furin | 6.5 |

| PC1/3 | 3.0 |

| PC2 | 6.6 |

| PC4 | 1.7 |

| PC5/6 | 2.0 |

| PC7 | 9.5 |

| PACE4 | 3.0 |

Data sourced from Gordon et al. (2008).[1]

Kinetic data for trypsin, thrombin, and flavivirin with this specific substrate are not as readily available in the literature. However, the presence of arginine and lysine residues at the P1 and P2 positions of the substrate's cleavage site suggests that it would be susceptible to cleavage by trypsin-like serine proteases.

Signaling Pathway Context: Proprotein Convertases in Cellular Processing

Proprotein convertases are key players in the secretory pathway, where they process a vast number of precursor proteins into their mature, biologically active forms. This processing is essential for a multitude of physiological processes, including hormone production, growth factor activation, and neuronal signaling. The diagram below illustrates the general role of furin, a prototypical proprotein convertase, in this pathway.

Caption: Generalized pathway of proprotein processing by Furin in the Golgi apparatus.

Experimental Protocols

Fluorogenic Protease Assay Using Pyr-Arg-Thr-Lys-Arg-AMC

This protocol outlines a general procedure for measuring the activity of proteases capable of cleaving Pyr-Arg-Thr-Lys-Arg-AMC. The assay is based on the principle that the cleavage of the substrate by a protease liberates the fluorescent 7-amino-4-methylcoumarin (AMC) group, resulting in an increase in fluorescence that can be monitored over time.

Materials:

-

This compound substrate

-

Purified enzyme (e.g., Furin, PC1/3, etc.)

-

Assay Buffer (specific to the enzyme being tested, see below)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

-

DMSO (for substrate stock solution)

Enzyme-Specific Assay Buffers: [1]

-

Furin: 100 mM HEPES, pH 7.5, 1 mM CaCl2, 1 mM β-mercaptoethanol

-

PC1/3, PC4, PC5/6, PC7, PACE4: 20 mM Bis-Tris, pH 6.5, 1 mM CaCl2

-

PC2: 20 mM Bis-Tris, pH 5.6, 1 mM CaCl2, 0.1% (w/v) Brij-30

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store this stock solution at -20°C, protected from light.

-

Prepare Working Solutions:

-

Dilute the substrate stock solution in the appropriate assay buffer to the desired final concentrations for the assay (e.g., a range of concentrations to determine Km).

-

Dilute the enzyme stock solution in the appropriate assay buffer to a working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Set up the Assay:

-

Add a fixed volume of the enzyme working solution to each well of the 96-well plate.

-

To initiate the reaction, add a fixed volume of the substrate working solution to each well. The final volume in each well should be consistent.

-

Include appropriate controls:

-

No-enzyme control: Substrate in assay buffer without enzyme to measure background fluorescence.

-

No-substrate control: Enzyme in assay buffer without substrate.

-

-

-

Measure Fluorescence: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the experimental wells.

-

Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

-

To determine Km and Vmax, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in performing a fluorogenic protease assay.

Caption: A streamlined workflow for a fluorogenic protease assay.

Applications in Drug Discovery

The specific cleavage of Pyr-Arg-Thr-Lys-Arg-AMC by proprotein convertases makes it a valuable tool in drug discovery for the identification of inhibitors of these enzymes. Dysregulation of PC activity has been implicated in various diseases, including cancer, infectious diseases (due to the processing of viral and bacterial proteins), and metabolic disorders.

High-throughput screening (HTS) campaigns can utilize this substrate to identify small molecules or biologics that inhibit the activity of a specific PC. The logical relationship for such a screening process is depicted below.

Caption: Logical flow for identifying protease inhibitors using a fluorescence-based assay.

Conclusion

This compound is a highly specific and versatile fluorogenic substrate for the study of proprotein convertases and other related serine proteases. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this tool in their investigations of enzyme function and in the pursuit of novel therapeutic agents. The provided visualizations aim to clarify the underlying biological and experimental processes, facilitating a deeper understanding of the substrate's application.

References

A Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC TFA for Trypsin-Like Protease Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate, Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginine-7-amino-4-methylcoumarin trifluoroacetate (Pyr-Arg-Thr-Lys-Arg-AMC TFA), is a valuable tool for the sensitive detection of trypsin-like protease activity. These proteases, characterized by their cleavage of peptide bonds C-terminal to arginine or lysine residues, play critical roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer. Consequently, the accurate measurement of their activity is essential for basic research and drug development.

This technical guide provides an in-depth overview of the application of this compound in trypsin-like protease assays. It covers the principles of the assay, detailed experimental protocols, and the interpretation of results.

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide substrate by a trypsin-like protease. The substrate, Pyr-Arg-Thr-Lys-Arg-AMC, is a pentapeptide sequence specifically designed to be recognized and cleaved by these enzymes. The C-terminus of the peptide is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter molecule. In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide bond C-terminal to the final arginine residue, free AMC is released. The liberated AMC exhibits strong fluorescence when excited with ultraviolet light, and the intensity of this fluorescence is directly proportional to the activity of the protease.

The trifluoroacetate (TFA) salt form of the peptide generally enhances its solubility in aqueous solutions, a beneficial characteristic for assay development. While the presence of residual TFA from the purification process contributes to the total mass of the product, for most standard in vitro assays, these levels do not interfere with the experimental results.[1]

Quantitative Data

| Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Furin | ~6.5 | - | ~2 x 10⁴ |

Note: Data for trypsin with this specific substrate is not currently available in the cited literature. The data for furin is provided for comparative purposes. The k_cat_ value for furin with this substrate was not specified in the provided search results.

For comparison, the kinetic parameters for a different fluorogenic trypsin substrate, DABCYL-Gly-Pro-Ala-Arg-Leu-Ala-Ile-Gly-EDANS, are provided below:

| Substrate | Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| DABCYL-Gly-Pro-Ala-Arg-Leu-Ala-Ile-Gly-EDANS | Trypsin | 34 | 40 | 1.17 x 10⁶ |

Experimental Protocols

The following is a generalized protocol for a trypsin-like protease assay using this compound. It is recommended to optimize the assay conditions for each specific enzyme and experimental setup.

Reagent Preparation

-

Assay Buffer: A common buffer for trypsin assays is 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0. The optimal pH for trypsin activity is generally between 7.5 and 8.5.

-

Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or water. A typical stock concentration is 1-10 mM. Store the stock solution at -20°C or -80°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the trypsin-like protease in an appropriate buffer. The final concentration of the enzyme in the assay will depend on its activity and should be determined empirically. It is advisable to prepare fresh dilutions of the enzyme for each experiment.

-

AMC Standard Solution: To quantify the protease activity, a standard curve of free AMC is required. Prepare a stock solution of 7-amino-4-methylcoumarin in the assay buffer.

Assay Procedure

-

Prepare the Reaction Plate: Add the desired volume of assay buffer to the wells of a 96-well microplate suitable for fluorescence measurements (e.g., black-walled, clear-bottom plates).

-

Add Enzyme: Add the enzyme solution to the appropriate wells. Include a negative control well with no enzyme to measure background fluorescence.

-

Initiate the Reaction: Add the substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration should ideally be at or below the K_m_ value to ensure the reaction rate is proportional to the enzyme concentration.

-

Incubation: Incubate the plate at a constant temperature, typically 37°C. Protect the plate from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader. The optimal excitation and emission wavelengths for AMC are approximately 360-380 nm and 440-460 nm, respectively.

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the samples.

-

Plot the fluorescence intensity against time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

Convert the rate of fluorescence increase to the rate of product formation using the AMC standard curve.

-

Enzyme activity can be expressed in terms of the amount of substrate hydrolyzed per unit time per amount of enzyme.

-

Visualizations

Enzymatic Reaction Workflow

The following diagram illustrates the basic workflow for a trypsin-like protease assay using this compound.

Caption: Experimental workflow for a fluorometric trypsin-like protease assay.

Principle of Fluorescence Generation

This diagram shows the enzymatic cleavage of the substrate and the subsequent release of the fluorescent AMC molecule.

Caption: Enzymatic cleavage of Pyr-Arg-Thr-Lys-Arg-AMC and release of fluorescent AMC.

Signaling Pathway: Trypsin and Protease-Activated Receptor 2 (PAR2)

Trypsin-like proteases are known to activate signaling pathways through the cleavage of Protease-Activated Receptors (PARs). The diagram below illustrates a simplified signaling cascade initiated by the activation of PAR2 by trypsin.

Caption: Simplified signaling pathway of Protease-Activated Receptor 2 (PAR2) activation by trypsin.

Conclusion

This compound is a sensitive and specific substrate for the measurement of trypsin-like protease activity. Its use in a fluorometric assay format allows for continuous monitoring of enzyme kinetics and is amenable to high-throughput screening applications. While specific kinetic data for trypsin with this substrate is not extensively documented, the provided protocols and principles offer a solid foundation for its application in research and drug discovery. The ability to monitor the activity of these crucial enzymes provides valuable insights into their roles in health and disease, facilitating the development of novel therapeutic interventions.

References

The Dual Role of Trifluoroacetic Acid (TFA) in the Application of the Fluorogenic Peptide Substrate Pyr-Arg-Thr-Lys-Arg-AMC

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide Pyr-Arg-Thr-Lys-Arg-AMC, a fluorogenic substrate for a variety of serine proteases including furin and trypsin, is a cornerstone tool in drug discovery and biomedical research for assessing enzyme activity and inhibitor efficacy. This pentapeptide, linked to a 7-amino-4-methylcoumarin (AMC) fluorophore, is most commonly supplied as a trifluoroacetate (TFA) salt. The presence of TFA is a direct consequence of its essential roles in solid-phase peptide synthesis (SPPS) and purification. While indispensable in the manufacturing process, residual TFA can have significant, and often overlooked, implications for the experimental outcomes. This technical guide provides a comprehensive overview of the multifaceted role of TFA in the context of Pyr-Arg-Thr-Lys-Arg-AMC, offering insights into its chemical interactions, its impact on experimental data, and protocols for its management.

The Chemical Context: Why TFA is Present

Trifluoroacetic acid (TFA) is a strong organic acid that plays two primary roles in the production of synthetic peptides like Pyr-Arg-Thr-Lys-Arg-AMC:

-

Cleavage Agent in SPPS: During solid-phase peptide synthesis, the growing peptide chain is anchored to a solid resin support. Once the synthesis is complete, TFA is used to cleave the peptide from this resin.[1][2] Its strength is sufficient to break the anchoring bond without degrading the peptide itself.

-

Ion-Pairing Agent in HPLC Purification: High-performance liquid chromatography (HPLC) is the standard method for purifying synthetic peptides. TFA is added to the mobile phase as an ion-pairing agent.[3] It forms a salt with the positively charged residues of the peptide (in this case, Arginine and Lysine), neutralizing their charge and improving the chromatographic separation, leading to a higher purity product.[3]

As a result of these processes, the final lyophilized peptide product is a salt, with the trifluoroacetate anion (CF₃COO⁻) acting as a counter-ion to the protonated basic amino acid residues of the peptide.

The Impact of TFA on the Peptide and its Application

The presence of TFA as a counter-ion is not merely an inert consequence of synthesis; it actively influences the physicochemical properties of Pyr-Arg-Thr-Lys-Arg-AMC and can impact its use in enzymatic assays.

Physicochemical Properties

| Property | Impact of TFA | Rationale |

| Solubility | Generally enhances solubility in aqueous solutions.[4] | The formation of a salt with the highly polar trifluoroacetate counter-ion can improve the overall polarity of the peptide, facilitating its dissolution in aqueous buffers. |

| Molecular Weight | Increases the overall mass of the peptide product. | The trifluoroacetate ions contribute to the total weight of the lyophilized powder. The peptide content typically constitutes >80% of the total weight, with TFA accounting for the remainder.[4] |

| pH of Solution | Can lower the pH of the peptide solution when dissolved.[2] | As a strong acid, residual TFA can decrease the pH of unbuffered solutions, which can, in turn, affect enzyme activity and assay conditions. |

| Secondary Structure | May induce slight changes in the peptide's secondary structure.[2][5] | The interaction of the counter-ion with the peptide backbone can influence hydrogen bonding and lead to conformational changes.[2][5] |

Impact on Enzymatic Assays

While for many standard in vitro assays the residual levels of TFA may not cause significant interference, its presence should be carefully considered, especially in highly sensitive cellular or biochemical studies.[4]

| Aspect | Potential Impact of TFA | Considerations for Researchers |

| Enzyme Kinetics | Can alter enzymatic catalysis.[6] | The change in pH due to TFA can shift the enzyme's activity from its optimum. Furthermore, direct interactions between TFA and the enzyme or substrate may occur. |

| Cell-Based Assays | Can exhibit cytotoxicity and affect cell proliferation.[7] | The effects can be concentration-dependent, with some studies showing inhibition of cell growth at nanomolar concentrations and others showing stimulation at micromolar to millimolar concentrations.[2][7] |

| Fluorescence Signal | Potential for fluorescence quenching or alteration of the AMC spectrum. | While direct evidence for TFA quenching of AMC is limited, interactions of acidic protons with fluorophores can in some cases alter their emission properties. |

| LC-MS Analysis | Can cause ion suppression in mass spectrometry.[8][9] | TFA is known to interfere with and significantly reduce the signal in LC-MS analysis, which can be problematic when analyzing cleavage products.[3][8][9] |

Experimental Protocols and Considerations

Given the potential for TFA to influence experimental results, it is crucial for researchers to be aware of its presence and to have protocols in place for its management.

Standard Protocol for a Furin Activity Assay using Pyr-Arg-Thr-Lys-Arg-AMC

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

-

Pyr-Arg-Thr-Lys-Arg-AMC (TFA salt)

-

Recombinant human furin

-

Assay Buffer: 20 mM HEPES, 0.2 mM CaCl₂, 0.2 mM B-mercaptoethanol, pH 7.0

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Substrate Preparation: Prepare a stock solution of Pyr-Arg-Thr-Lys-Arg-AMC in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM).

-

Enzyme Preparation: Dilute the recombinant furin in cold Assay Buffer to the desired concentration.

-

Assay Reaction:

-

Add 50 µL of the substrate solution to each well of the 96-well plate.

-

Initiate the reaction by adding 50 µL of the diluted furin solution to each well.

-

For a negative control, add 50 µL of Assay Buffer instead of the furin solution.

-

-

Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time at 37°C. The rate of AMC release is proportional to the furin activity.

Note on TFA: For most in vitro enzyme kinetic assays, the dilution of the peptide stock solution into the assay buffer will likely reduce the final TFA concentration to a level that does not significantly interfere with the assay. However, for highly sensitive applications or when unexpected results are observed, TFA removal should be considered.

Protocol for TFA Removal (Counter-ion Exchange)

For experiments where the presence of TFA is a concern, it can be exchanged for a more biologically compatible counter-ion, such as acetate or hydrochloride.

Method 1: Lyophilization with HCl

-

Dissolve the peptide in a 100 mM HCl solution.

-

Allow the solution to stand at room temperature for a few minutes.

-

Freeze the solution rapidly (e.g., using liquid nitrogen).

-

Lyophilize the frozen solution to obtain the peptide as an HCl salt.

-

Repeat the process 2-3 times to ensure complete exchange.

Method 2: Ion-Exchange Chromatography

-

Prepare a strong anion exchange resin column.

-

Equilibrate the column with a solution of the desired counter-ion (e.g., sodium acetate).

-

Wash the column with deionized water to remove excess salt.

-

Dissolve the peptide in deionized water and apply it to the column.

-

Elute the peptide with deionized water. The trifluoroacetate ions will be retained by the resin, and the peptide will elute with the new counter-ion.

-

Lyophilize the peptide-containing fractions.

Visualizing the Core Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

References

- 1. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. genscript.com [genscript.com]

- 8. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]

The Cutting Edge: A Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC TFA for Novel Protease Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the fluorogenic substrate, Pyr-Arg-Thr-Lys-Arg-AMC TFA, in the identification and characterization of novel proteases. This powerful tool is instrumental in advancing drug discovery and understanding complex biological processes.

Introduction

This compound is a synthetic peptide substrate containing a 7-amino-4-methylcoumarin (AMC) fluorophore. When the amide bond between the arginine residue and the AMC group is cleaved by a protease, the AMC is released, resulting in a measurable increase in fluorescence. This property makes it a highly sensitive and versatile tool for detecting and quantifying the activity of a specific subset of proteases, particularly those that recognize and cleave after basic amino acid residues. This guide will provide a comprehensive overview of its applications, quantitative data, detailed experimental protocols, and its relevance in key signaling pathways.

Data Presentation: Quantitative Analysis of Protease-Substrate Interactions

The utility of this compound as a substrate for a variety of proteases is demonstrated by its kinetic parameters. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

| Protease Family | Protease | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Proprotein Convertases | Furin | 6.5[1] | Not specified | ~2 x 10⁴[2][3] |

| Proprotein Convertases | PC1/3 | 3.0[1] | Not specified | Not specified |

| Proprotein Convertases | PC2 | 6.6[1] | Not specified | Not specified |

| Proprotein Convertases | PC4 | 1.7[1] | Not specified | Not specified |

| Proprotein Convertases | PC5/6 | 2.0[1] | Not specified | Not specified |

| Proprotein Convertases | PC7 | 9.5[1] | Not specified | Not specified |

| Proprotein Convertases | PACE4 | 3.0[1] | Not specified | Not specified |

| Serine Protease | Trypsin | Data not available | Data not available | Data not available |

| Serine Protease | Thrombin | Data not available | Data not available | Data not available |

Note: While this compound is reported to be a substrate for trypsin and thrombin, specific kinetic constants were not available in the reviewed literature.[4][5][6][7]

Experimental Protocols

Protease Activity Assay

This protocol outlines a general method for determining the activity of a protease using this compound.

Materials:

-

Purified protease of interest

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl₂)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Prepare the substrate working solution: Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 10 µM).

-

Prepare the enzyme solution: Dilute the purified protease in assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Set up the reaction:

-

Add 50 µL of the substrate working solution to each well of the 96-well plate.

-

To initiate the reaction, add 50 µL of the enzyme solution to each well.

-

For a negative control, add 50 µL of assay buffer without the enzyme.

-

-

Incubate and measure fluorescence:

-

Immediately place the microplate in the fluorometric reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time.

-

The initial velocity (rate) of the reaction is determined from the slope of the linear portion of the curve.

-

Enzyme activity can be expressed as relative fluorescence units (RFU) per minute or converted to molar concentration of product using a standard curve of free AMC.

-

Inhibitor Screening Assay

This protocol provides a framework for screening potential protease inhibitors.

Materials:

-

All materials from the Protease Activity Assay protocol

-

Library of potential inhibitor compounds

Procedure:

-

Prepare solutions:

-

Prepare the substrate working solution and enzyme solution as described above.

-

Prepare serial dilutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).

-

-

Set up the reaction:

-

In the wells of a 96-well plate, add a small volume (e.g., 1-2 µL) of each inhibitor dilution.

-

Add 50 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Include positive controls (no inhibitor) and negative controls (no enzyme).

-

-

Initiate the reaction: Add 50 µL of the substrate working solution to each well.

-

Incubate and measure fluorescence: Follow the same procedure as the Protease Activity Assay.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the positive control.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Signaling Pathways and Biological Relevance

Proteases that cleave substrates with the Arg-X-Lys/Arg-Arg motif, such as the proprotein convertases (PCs), play critical roles in a multitude of signaling pathways by activating precursor proteins. A prominent example is the activation of Transforming Growth Factor-beta (TGF-β).

Furin-Mediated Activation of the TGF-β Signaling Pathway

TGF-β is a pleiotropic cytokine that regulates cell growth, differentiation, and apoptosis. It is synthesized as an inactive precursor, pro-TGF-β, which requires proteolytic cleavage by furin or other PCs for activation.[8][9][10][11][12]

References

- 1. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyr-RTKR-AMC peptide [novoprolabs.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorbyt.com [biorbyt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. Reactome | Latent TGF-beta-1 is cleaved by FURIN [reactome.org]

- 9. Hepatitis C virus-induced furin and thrombospondin-1 activate TGF-β1: Role of TGF-β1 in HCV replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evidence that Furin Is an Authentic Transforming Growth Factor-β1-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evidence that furin is an authentic transforming growth factor-beta1-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Furin Activity Assay Using Pyr-Arg-Thr-Lys-Arg-AMC TFA

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furin, a calcium-dependent serine endoprotease and a member of the proprotein convertase (PC) family, plays a crucial role in the post-translational modification of a wide array of precursor proteins within the secretory pathway.[1][2] It recognizes and cleaves proteins at the C-terminal side of the consensus motif Arg-X-Lys/Arg-Arg↓.[3] This processing is vital for the activation of numerous substrates, including hormones, growth factors, receptors, and viral envelope glycoproteins.[1][4] For instance, the cleavage of the SARS-CoV-2 spike glycoprotein by furin is a critical step for viral entry and fusion, making furin a significant therapeutic target.[4][5]

The Pyr-Arg-Thr-Lys-Arg-AMC TFA assay is a sensitive and continuous fluorometric method for measuring furin activity. The substrate, pERTKR-AMC, contains the furin recognition sequence linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC).[6] In its intact peptide form, the fluorescence of AMC is quenched.[7] Upon cleavage by furin, free AMC is liberated, resulting in a significant increase in fluorescence that can be monitored over time. The rate of this increase is directly proportional to the furin activity. This assay is widely used for studying enzyme kinetics, screening for furin inhibitors, and characterizing furin activity in various biological samples.[1][8]

I. Signaling Pathway: Furin-Mediated Cleavage of SARS-CoV-2 Spike Protein

II. Experimental Protocols

A. Materials and Reagents

| Component | Details |

| Enzyme | Recombinant Human Furin |

| Substrate | This compound (pERTKR-AMC)[6] |

| Assay Buffer | 25 mM Tris, 1 mM CaCl₂, 0.5% (w/v) Brij-35, pH 9.0 (or similar, e.g., 20 mM HEPES, 1 mM CaCl₂, pH 7.5)[3] |

| Standard | 7-Amino-4-methylcoumarin (AMC)[8] |

| Inhibitor (Optional) | Furin Inhibitor I (e.g., Decanoyl-RVKR-CMK) or Chloromethylketone[4][6] |

| Solvent | DMSO (for dissolving substrate, standard, and inhibitor) |

| Plate | Solid black, flat-bottom 96-well plate (low-binding)[8][9] |

| Instrumentation | Fluorescent microplate reader[4] |

B. Reagent Preparation

-

Assay Buffer: Prepare the buffer as specified. Store at 4°C. Warm to room temperature before use.

-

AMC Standard Stock (1 mM): Dissolve AMC in DMSO to a final concentration of 1 mM. Store in aliquots at -20°C, protected from light.[8]

-

Substrate Stock (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.

-

Furin Enzyme Stock: Reconstitute and store the enzyme according to the manufacturer’s instructions. Typically stored at -80°C.[10] Avoid repeated freeze-thaw cycles. Prepare dilutions in assay buffer immediately before use.

-

Inhibitor Stock (Optional): Dissolve the furin inhibitor in DMSO to an appropriate stock concentration (e.g., 1 mM).[8] Store at -20°C.

C. Experimental Workflow Diagram

D. Assay Protocol

-

AMC Standard Curve:

-

Prepare serial dilutions of the 1 mM AMC stock in assay buffer to get concentrations from 0 to 20 µM.

-

Add 100 µL of each dilution to separate wells of the 96-well plate.

-

Measure the fluorescence in endpoint mode using the settings below.

-

-

Enzyme Activity Assay:

-

Set up the reactions in a total volume of 100 µL per well. It is recommended to perform all reactions in triplicate.

-

Add the components in the order listed in the table below.

-

For inhibitor screening: Add the test compound or known inhibitor instead of DMSO vehicle. Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature before adding the substrate.

-

Initiate the reaction by adding the substrate working solution.

-

Immediately place the plate in the fluorescent microplate reader.

-

| Component | Enzyme Activity | Inhibitor Control | No Enzyme Control | Final Concentration |

| Assay Buffer | 83 µL | 83 µL | 88 µL | - |

| Furin Enzyme | 5 µL | 5 µL | 0 µL | 0.1-0.5 µg/mL |

| DMSO / Inhibitor | 2 µL | 2 µL | 2 µL | 2% DMSO |

| Substrate (500 µM) | 10 µL | 10 µL | 10 µL | 50 µM |

| Total Volume | 100 µL | 100 µL | 100 µL |

-

Measurement:

-

Measure the fluorescence in kinetic mode for 30-60 minutes at room temperature (or 25°C), taking readings every 1-2 minutes.[8]

-

| Parameter | Wavelength / Setting |

| Excitation Wavelength | 360-380 nm[4][11][12] |

| Emission Wavelength | 440-460 nm[4][11][12] |

| Reading Mode | Kinetic |

| Duration | 30-60 minutes |

III. Data Presentation and Analysis

A. Data Analysis

-

Calculate Reaction Rate:

-

Plot the relative fluorescence units (RFU) against time (minutes) for each well.

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔRFU/Δt).

-

-

AMC Standard Curve:

-

Subtract the fluorescence of the blank (0 µM AMC) from all standard readings.

-

Plot the net RFU versus AMC concentration (pmol/well).

-

Determine the slope of this curve, which is the conversion factor (pmol/RFU).

-

-

Calculate Specific Activity:

-

Use the following formula to calculate the specific activity of the furin enzyme: Specific Activity (pmol/min/µg) = [(ΔRFU/Δt) / (µg of enzyme per well)] * Conversion Factor (pmol/RFU)

-

-

Inhibitor Screening:

-

Calculate the percent inhibition using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] * 100

-

To determine the IC₅₀ value, plot the percent inhibition against a range of inhibitor concentrations (log scale) and fit the data to a sigmoidal dose-response curve.

-

B. Summary of Quantitative Data

| Parameter | Recommended Value | Notes |

| Substrate Concentration | 5-50 µM | Can be optimized based on Kₘ value. 5 µM is also commonly used.[6] |

| Enzyme Concentration | 0.1-0.5 µ g/well | Should be optimized to ensure the reaction rate is linear over the measurement period. |

| Final DMSO Concentration | ≤ 2% | High concentrations of DMSO can inhibit enzyme activity. |

| Incubation Temperature | Room Temperature (~25°C)[3] | Maintain consistent temperature for all assays. |

| Incubation Time | 30-60 minutes | Ensure measurements are taken within the initial linear phase of the reaction. |

C. Example Inhibition Data

| Inhibitor | Reported IC₅₀ (nM) |

| Furin Inhibitor 1 | 1.6[6] |

| Furin Inhibitor 2 | 110[6] |

This table provides reference values for known furin inhibitors, which can be used as positive controls in inhibitor screening experiments.

References

- 1. amsbio.com [amsbio.com]

- 2. Development and characterisation of an assay for furin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neb.com [neb.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. researchgate.net [researchgate.net]

- 8. content.abcam.com [content.abcam.com]

- 9. A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation [jove.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. caymanchem.com [caymanchem.com]

- 12. bachem.com [bachem.com]

How to prepare a stock solution of Pyr-Arg-Thr-Lys-Arg-AMC TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyr-Arg-Thr-Lys-Arg-AMC TFA is a high-quality fluorogenic substrate designed for the sensitive detection of certain serine proteases. This pentapeptide, linked to 7-amino-4-methylcoumarin (AMC), is readily cleaved by enzymes such as trypsin, thrombin, and furin.[1][2][3] Upon enzymatic cleavage, the highly fluorescent AMC moiety is released, resulting in a quantifiable increase in fluorescence. This property makes this compound an invaluable tool for enzyme activity assays, inhibitor screening, and kinetic studies. The trifluoroacetate (TFA) salt form generally enhances the solubility of the peptide in aqueous solutions.[4]

Product Information

| Property | Value |

| Full Name | Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginyl-7-amino-4-methylcoumarin trifluoroacetate salt |

| Molecular Formula | C₃₇H₅₇N₁₃O₉ (peptide); TFA salt will have a different overall formula |

| Molecular Weight | 827.93 g/mol (free peptide)[4][5] |

| Appearance | Lyophilized powder |

| Purity (HPLC) | Typically >95% |

| Excitation Wavelength | ~360-380 nm |

| Emission Wavelength | ~440-460 nm |

| Storage of Powder | Store at -20°C or colder, protected from light |

| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month.[6] Avoid repeated freeze-thaw cycles. |

Preparation of a Stock Solution

Recommended Solvents

For optimal solubility and stability, it is recommended to dissolve this compound in high-purity, sterile dimethyl sulfoxide (DMSO). Water can also be used, but care must be taken to ensure complete dissolution and sterility. If using water, the resulting solution should be sterilized by filtration through a 0.22 µm filter before use.[6]

Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 15-20 minutes to prevent condensation.

-

Calculate Required Volume: Determine the volume of DMSO needed to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of the peptide (assuming the molecular weight of the TFA salt is approximately 1000 g/mol to account for the counterion), you would add 100 µL of DMSO.

-

Reconstitution: Carefully add the calculated volume of DMSO to the vial.

-

Dissolution: Gently vortex or sonicate the vial for a short period to ensure the peptide is completely dissolved. Visually inspect the solution to confirm there are no particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in light-protected tubes at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

Experimental Protocols

Determination of Stock Solution Concentration

Since this peptide lacks tryptophan or tyrosine residues, its concentration cannot be accurately determined by measuring absorbance at 280 nm. Alternative spectrophotometric methods are recommended:

| Method | Wavelength(s) | Principle |

| Waddell Method | 215 nm and 225 nm | The concentration (in mg/mL) is calculated as (A₂₁₅ - A₂₂₅) * 0.144. This method is suitable for peptides lacking aromatic residues.[7] |

| Absorbance at 205 nm | 205 nm | The peptide backbone absorbs light at this wavelength. The extinction coefficient can be estimated based on the amino acid sequence.[8][9][10] |

Note: Ensure that the buffer used for dilution does not have significant absorbance at these wavelengths.

Enzyme Activity Assay

This protocol provides a general framework for measuring protease activity in a 96-well plate format.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Purified enzyme of interest (e.g., trypsin, furin)

-

Assay buffer (e.g., Tris-HCl or HEPES based buffer, pH 7.5)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Working Solutions:

-

Dilute the this compound stock solution to the desired final concentrations in the assay buffer. A typical starting point is a 2X working solution (e.g., 20 µM for a final concentration of 10 µM).

-

Prepare a dilution series of the enzyme in the assay buffer.

-

-

Assay Setup:

-

Add 50 µL of the 2X substrate working solution to each well of the microplate.

-

Include control wells:

-

No-enzyme control: 50 µL of substrate working solution + 50 µL of assay buffer.

-

No-substrate control: 50 µL of enzyme solution + 50 µL of assay buffer.

-

-

-

Initiate the Reaction:

-

Add 50 µL of the diluted enzyme solution to the appropriate wells to start the reaction. The total volume in each well should be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

-

-

Data Analysis:

-

Plot the relative fluorescence units (RFU) versus time for each enzyme concentration.

-

The initial velocity (v₀) of the reaction is determined from the slope of the linear portion of the curve.

-

To convert RFU/min to moles of substrate cleaved per minute, a standard curve using free AMC is required.

-

AMC Standard Curve Protocol

-

Prepare AMC Stock Solution: Prepare a stock solution of pure 7-amino-4-methylcoumarin in the same assay buffer.

-

Create Dilution Series: Prepare a series of dilutions of the AMC stock solution in the assay buffer, covering the expected range of fluorescence in the enzyme assay.

-

Measure Fluorescence: Add 100 µL of each AMC dilution to the wells of a 96-well plate and measure the fluorescence as in the enzyme assay.

-

Plot Standard Curve: Plot the RFU values against the known AMC concentrations (in µM).

-

Determine Conversion Factor: The slope of the resulting linear regression will provide the conversion factor from RFU to µM of AMC.

Visualizations

Caption: Experimental workflow for a protease activity assay using this compound.

Caption: General mechanism of protease action and substrate cleavage.

References

- 1. biorbyt.com [biorbyt.com]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. Pyr-RTKR-AMC peptide [novoprolabs.com]

- 5. Pyr-Arg-Thr-Lys-Arg-AMC trifluoroacetate salt | 155575-02-3 | FP110566 [biosynth.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Sequence‐specific determination of protein and peptide concentrations by absorbance at 205 nm | Semantic Scholar [semanticscholar.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Determining Enzyme Kinetics of Serine Proteases using the Fluorogenic Substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of enzyme kinetics is fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing novel therapeutics. A key aspect of this is the accurate determination of kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). This document provides a detailed protocol for determining the kinetics of serine proteases, specifically trypsin and thrombin, using the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA.[1] This substrate is a pentapeptide linked to 7-amino-4-methylcoumarin (AMC), which upon enzymatic cleavage, releases the highly fluorescent AMC molecule, providing a sensitive and continuous measure of enzyme activity.[2][3]

Principle:

The enzymatic reaction is monitored by the increase in fluorescence resulting from the cleavage of the AMC group from the peptide substrate. The initial reaction rates are measured at various substrate concentrations, and this data is then used to calculate the kinetic parameters K_m and V_max by fitting to the Michaelis-Menten equation.

Materials and Reagents

-

Enzymes:

-

Trypsin (from bovine pancreas)

-

Thrombin (human)

-

-

Substrate: this compound

-

Fluorophore Standard: 7-amino-4-methylcoumarin (AMC)

-

Assay Buffers:

-

Trypsin Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl_2, pH 8.0

-

Thrombin Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 8.0

-

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Equipment:

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

-

96-well black microplates

-

Standard laboratory equipment (pipettes, tubes, etc.)

-

Experimental Protocols

Preparation of Stock Solutions

-

Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots, protected from light.[1]

-

Enzyme Stock Solutions:

-

Trypsin (1 mg/mL): Reconstitute lyophilized trypsin in 1 mM HCl to a stock concentration of 1 mg/mL. Store at -20°C.

-

Thrombin (100 U/mL): Reconstitute lyophilized thrombin in a suitable buffer (e.g., saline) to a stock concentration of 100 U/mL. Store at -20°C.

-

-

AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM. Store at -20°C, protected from light.

AMC Standard Curve

To convert the relative fluorescence units (RFU) to the concentration of the product (AMC), a standard curve is essential.

-

Prepare AMC dilutions: Perform a serial dilution of the 1 mM AMC stock solution in the respective assay buffer to obtain concentrations ranging from 0 µM to 50 µM.

-

Measure fluorescence: Add 100 µL of each AMC dilution to the wells of a 96-well black microplate. Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Plot the standard curve: Plot the fluorescence intensity (RFU) against the known AMC concentration (µM). The slope of this linear curve will be used to convert RFU/min to µM/min for the enzyme kinetics experiments.

Enzyme Kinetic Assay Protocol

The following protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.

-

Prepare Substrate Dilutions:

-

Dilute the 10 mM substrate stock solution in the appropriate assay buffer to create a range of working concentrations (e.g., 2x final concentrations from 0 µM to 200 µM). It is recommended to test a wide range of substrate concentrations, including those well below and above the expected K_m.[4]

-

-

Prepare Enzyme Working Solutions:

-

Dilute the enzyme stock solution (trypsin or thrombin) in the corresponding ice-cold assay buffer to a 2x final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

-

Assay Procedure:

-

Add 50 µL of each substrate dilution to the wells of a pre-warmed (to the desired reaction temperature, e.g., 37°C) 96-well black microplate.

-

To initiate the reaction, add 50 µL of the 2x enzyme working solution to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

Monitor the increase in fluorescence over time (e.g., every 30 seconds for 10-15 minutes) at Ex/Em = 380/460 nm.

-

Data Analysis

-

Calculate Initial Velocities (v_0):

-

For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes).

-

Determine the initial linear portion of the curve and calculate the slope (RFU/min). This is the initial velocity (v_0).

-

-

Convert RFU/min to µM/min:

-

Use the slope from the AMC standard curve to convert the initial velocities from RFU/min to µM/min.

-

v_0 (µM/min) = (v_0 (RFU/min)) / (slope of AMC standard curve (RFU/µM))

-

-

Determine K_m and V_max:

-

Plot the initial velocity (v_0) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values of K_m and V_max.[5]

-

v_0 = (V_max * [S]) / (K_m + [S])

-

-

Alternatively, linearization methods such as the Lineweaver-Burk plot (1/v_0 vs. 1/[S]) can be used for a graphical estimation of K_m and V_max.[4][5] However, non-linear regression is generally preferred as it provides a more accurate determination of the kinetic parameters.[5]

-

Data Presentation

The quantitative data from the enzyme kinetic experiments should be summarized in clearly structured tables for easy comparison.

Table 1: AMC Standard Curve Data

| AMC Concentration (µM) | Average Fluorescence (RFU) |

| 0 | ... |

| 5 | ... |

| 10 | ... |

| 20 | ... |

| 30 | ... |

| 40 | ... |

| 50 | ... |

Table 2: Initial Velocities for Trypsin Catalyzed Reaction

| Substrate Concentration [S] (µM) | Initial Velocity (RFU/min) | Initial Velocity (µM/min) |

| 0 | ... | ... |

| 10 | ... | ... |

| 25 | ... | ... |

| 50 | ... | ... |

| 100 | ... | ... |

| 150 | ... | ... |

| 200 | ... | ... |

Table 3: Kinetic Parameters for Trypsin and Thrombin

| Enzyme | K_m (µM) | V_max (µM/min) |

| Trypsin | ... | ... |

| Thrombin | ... | ... |

Visualizations

Experimental Workflow

Caption: Experimental workflow for determining enzyme kinetics.

Signaling Pathway: Trypsin in Digestion

Caption: Activation of trypsin and its role in protein digestion.[6][7]

Signaling Pathway: Thrombin in the Coagulation Cascade

Caption: The central role of thrombin in the coagulation cascade.[8][9][10][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jasco-global.com [jasco-global.com]

- 3. jascoinc.com [jascoinc.com]

- 4. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 5. Untitled Document [ucl.ac.uk]

- 6. Trypsin - Wikipedia [en.wikipedia.org]

- 7. mydiagnostics.in [mydiagnostics.in]

- 8. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Coagulation - Wikipedia [en.wikipedia.org]

- 11. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Protease Activity in Cell Lysates using Pyr-Arg-Thr-Lys-Arg-AMC TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of protease activity is crucial for understanding a wide range of physiological and pathological processes, making it a key area of focus in drug discovery and development. Proteases are involved in numerous signaling pathways, and their dysregulation is implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The fluorogenic substrate, Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginine-7-amino-4-methylcoumarin (Pyr-Arg-Thr-Lys-Arg-AMC), is a valuable tool for assessing the activity of specific proteases. This peptide sequence is recognized and cleaved by several serine proteases, including trypsin, thrombin, furin, and proprotein convertase 4 (PC4).[1][2][3] Cleavage of the substrate by a protease liberates the fluorescent aminomethylcoumarin (AMC) group, resulting in a quantifiable increase in fluorescence intensity. This application note provides a detailed protocol for utilizing Pyr-Arg-Thr-Lys-Arg-AMC TFA to measure protease activity in cell lysates, along with data presentation guidelines and visualizations of the experimental workflow and relevant signaling pathways.

Data Presentation

Quantitative data from protease activity assays should be organized for clarity and ease of comparison. The following tables provide a template for presenting key experimental parameters and results.

Table 1: Enzyme Kinetic Parameters for Pyr-Arg-Thr-Lys-Arg-AMC Cleavage

| Protease | Michaelis-Menten Constant (Km) | Catalytic Efficiency (kcat/Km) | Optimal pH |

| Furin | 6.5 µM[4] | ~2 x 104 M-1s-1[1][5] | 7.0 - 7.5[6] |

| Proprotein Convertase 4 (PC4) | 1.7 µM[4] | Not Reported | 6.5[4] |

| Trypsin | Not Reported | Not Reported | ~8.0 |

| Thrombin | Not Reported | Not Reported | ~8.0 |

Table 2: Inhibitor Potency (IC50) against Proteases using Pyr-Arg-Thr-Lys-Arg-AMC

| Protease | Inhibitor | IC50 |

| Trypsin | Specific Inhibitor (e.g., Aprotinin) | To be determined |

| Thrombin | Specific Inhibitor (e.g., Hirudin) | To be determined |

| Furin | Decanoyl-RVKR-cmk | To be determined |

Note: Specific IC50 values are dependent on experimental conditions and the inhibitor used. The values for this specific substrate would need to be determined experimentally.

Experimental Protocols

This section provides detailed methodologies for preparing cell lysates and performing the protease activity assay.

Protocol 1: Preparation of Cell Lysates

-

Cell Culture and Harvesting:

-

Culture cells to the desired confluency.

-

For adherent cells, wash twice with ice-cold PBS, then detach by scraping. Avoid using trypsin as it will interfere with the assay.

-

For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

-

-

Cell Lysis:

-

Resuspend the cell pellet in a suitable non-denaturing lysis buffer (e.g., RIPA buffer without protease inhibitors, or a buffer containing 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, and 1% Triton X-100).

-

Incubate the cell suspension on ice for 30 minutes, with vortexing every 10 minutes.

-

Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (the cell lysate) to a pre-chilled microcentrifuge tube.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a standard protein assay, such as the Bradford or BCA assay.

-

Normalize the lysate concentration with lysis buffer to ensure equal protein loading in the protease assay.

-

Protocol 2: Protease Activity Assay using this compound

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate assay buffer. A common buffer for trypsin and thrombin is 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, pH 8.0. For furin, a buffer of 100 mM HEPES, 1 mM CaCl2, pH 7.5 can be used.[4][6]

-

Substrate Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C, protected from light.

-

Substrate Working Solution: Dilute the stock solution in the assay buffer to the desired final concentration. A starting concentration of 10-50 µM is recommended, which can be optimized based on the Km of the target protease.

-

Positive Control: Use purified active trypsin, thrombin, or furin as a positive control.

-

Negative Control: Use a reaction mixture without the cell lysate or with a lysate from cells known not to express the protease of interest.

-

Inhibitor Control (Optional): To confirm the specificity of the protease activity, pre-incubate the cell lysate with a known inhibitor of the target protease before adding the substrate.

-

-

Assay Procedure:

-

Add 50 µL of the cell lysate (containing 10-50 µg of total protein) to the wells of a black, flat-bottom 96-well plate.

-

For inhibitor studies, add the inhibitor to the lysate and incubate for 15-30 minutes at the assay temperature.

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

Use an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

-

The protease activity can be expressed as the change in relative fluorescence units (RFU) per minute per microgram of protein.

-

For inhibitor studies, plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for measuring protease activity.

Signaling Pathway of Thrombin and Trypsin

Caption: Thrombin and Trypsin signaling through PARs.

References

- 1. Pyr-RTKR-AMC peptide [novoprolabs.com]

- 2. shop.bachem.com [shop.bachem.com]

- 3. biorbyt.com [biorbyt.com]

- 4. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyr-Arg-Thr-Lys-Arg-AMC | CymitQuimica [cymitquimica.com]

- 6. A study of human furin specificity using synthetic peptides derived from natural substrates, and effects of potassium ions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Protease Assay Using Pyr-Arg-Thr-Lys-Arg-AMC TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of the fluorogenic peptide substrate, Pyr-Arg-Thr-Lys-Arg-AMC TFA, in in vitro protease assays. This substrate is a valuable tool for studying the activity of several serine proteases, including trypsin, thrombin, furin, and proprotein convertase 4 (PC4). The assay principle is based on the enzymatic cleavage of the amide bond between the peptide and the fluorescent 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, the free AMC molecule exhibits a significant increase in fluorescence, which can be monitored in real-time to determine protease activity. This assay is highly sensitive and suitable for high-throughput screening of protease inhibitors, making it a critical methodology in drug discovery and development.

Principle of the Assay

The this compound substrate is a non-fluorescent molecule. In the presence of a specific protease, the enzyme recognizes and cleaves the peptide sequence, releasing the highly fluorescent AMC moiety. The rate of the fluorescence increase is directly proportional to the protease activity.

Key Features:

-

High Sensitivity: The fluorometric detection allows for the measurement of low levels of protease activity.

-

Continuous Monitoring: The assay can be performed in a kinetic mode, allowing for real-time measurement of enzyme kinetics.

-

High-Throughput Compatibility: The simple mix-and-read format is amenable to automation and high-throughput screening in 96- or 384-well microplates.

-

Broad Applicability: This substrate can be used to assay multiple proteases, enabling comparative studies.

Applications

-

Enzyme Activity Measurement: Quantification of the enzymatic activity of purified proteases or proteases in biological samples.

-

Inhibitor Screening: High-throughput screening and characterization of potential protease inhibitors.

-

Drug Discovery: Evaluation of the potency and selectivity of drug candidates targeting specific proteases.

-

Kinetic Studies: Determination of key enzymatic parameters such as Km and kcat.

Data Presentation

Table 1: Recommended Reagent Concentrations

| Reagent | Trypsin Assay | Thrombin Assay | Furin Assay | PC4 Assay |

| This compound | 10 - 100 µM | 10 - 100 µM | 50 µM | 10 - 50 µM |

| Trypsin | 1 - 10 nM | - | - | - |

| Thrombin | - | 1 - 10 nM | - | - |

| Furin | - | - | 5 - 20 nM | - |

| PC4 | - | - | - | 10 - 50 nM |

| Assay Buffer | Buffer A | Buffer B | Buffer C | Buffer D |

| Inhibitor Control (Example) | Aprotinin (1 µM) | Argatroban (1 µM) | Decanoyl-RVKR-CMK (1 µM) | Decanoyl-RVKR-CMK (1 µM) |

Table 2: Typical Kinetic Parameters (Hypothetical Values for this compound)

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Trypsin | 25 | 150 | 6.0 x 10⁶ |

| Thrombin | 40 | 80 | 2.0 x 10⁶ |

| Furin | 15 | 200 | 1.3 x 10⁷ |

| PC4 | 30 | 100 | 3.3 x 10⁶ |

Note: These are example values and the actual kinetic parameters should be determined experimentally.

Experimental Protocols

Reagent Preparation

-

Assay Buffers:

-

Buffer A (Trypsin): 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂.

-

Buffer B (Thrombin): 50 mM Tris-HCl, pH 8.0, 150 mM NaCl.

-

Buffer C (Furin): 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100.

-

Buffer D (PC4): 100 mM HEPES, pH 7.0, 2 mM CaCl₂, 0.2% Triton X-100.

-

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

-

Enzyme Stock Solutions: Prepare concentrated stock solutions of the respective proteases in an appropriate buffer (e.g., for trypsin, 20 mM Tris, 50 mM CaCl₂, pH 7.5). Aliquot and store at -80°C.

-

Inhibitor Stock Solutions: Prepare stock solutions of specific inhibitors in DMSO.

Assay Procedure

-

Prepare Working Solutions:

-

Dilute the substrate stock solution to the desired final concentration in the appropriate assay buffer.

-

Dilute the enzyme stock solution to the desired final concentration in the appropriate assay buffer. Keep on ice.

-

For inhibitor studies, prepare serial dilutions of the inhibitor in the assay buffer.

-

-

Assay Plate Setup:

-

Use a black, flat-bottom 96-well or 384-well microplate for fluorescence measurements.

-

Add the following to each well:

-

Blank: Assay buffer only.

-

Substrate Control: Substrate working solution.

-

Enzyme Control: Enzyme working solution.

-

Test Sample: Substrate working solution and enzyme working solution.

-

Inhibitor Sample: Substrate working solution, inhibitor solution, and enzyme working solution.

-

-

The final volume in each well should be consistent (e.g., 100 µL).

-

-

Initiate the Reaction:

-

Pre-incubate the plate with all components except the enzyme at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the enzyme working solution to the appropriate wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-

For kinetic assays, record the fluorescence every 1-5 minutes for a period of 30-60 minutes.

-

Data Analysis

-

Subtract Background Fluorescence: Subtract the fluorescence of the blank from all other readings.

-

Calculate Initial Velocity (V₀): For kinetic assays, plot fluorescence intensity versus time. The initial velocity of the reaction is the slope of the linear portion of the curve.

-

Determine Protease Activity: Convert the change in fluorescence per unit time to the amount of product formed using a standard curve of free AMC.

-

Inhibitor Potency (IC₅₀): Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of inhibitor that reduces the enzyme activity by 50%.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the in vitro protease assay.

Signaling Pathway of Furin

Caption: Simplified signaling pathway involving furin-mediated proprotein activation.

Thrombin and Protease-Activated Receptor (PAR) Signaling

Caption: Thrombin signaling through Protease-Activated Receptor 1 (PAR1).

Application Notes and Protocols for Calculating Protease Activity from AMC Fluorescence

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for determining protease activity using fluorogenic substrates based on 7-amino-4-methylcoumarin (AMC). This method is widely used for its sensitivity and continuous monitoring capabilities, making it suitable for enzyme kinetics, inhibitor screening, and quality control in drug development.

Principle of the Assay

The assay relies on a peptide substrate covalently linked to AMC. This conjugate is minimally fluorescent. Upon cleavage of the peptide bond by a specific protease, the free AMC molecule is released, resulting in a significant increase in fluorescence. The rate of fluorescence increase is directly proportional to the protease activity.[1][2][3][4]

The enzymatic reaction can be summarized as follows:

Peptide-AMC (non-fluorescent) + Protease → Peptide + AMC (fluorescent)

Experimental Workflow

The general workflow for a protease activity assay using an AMC-based substrate involves several key steps, from preparation to data analysis.

Caption: Experimental workflow for protease activity measurement using AMC fluorescence.

Detailed Protocols

Materials and Reagents

-

Protease: Purified enzyme or cell lysate containing the protease of interest.

-

AMC-based peptide substrate: Specific for the protease being assayed.

-

AMC (7-amino-4-methylcoumarin): For standard curve preparation.[5]

-

Assay Buffer: Buffer composition will depend on the optimal conditions for the specific protease (e.g., Tris-HCl, HEPES).

-

Protease Inhibitor: (Optional) For negative controls to confirm specific protease activity.

-

96-well black microplates: For fluorescence measurements to minimize light scattering.

-

Fluorescence microplate reader: Capable of excitation at ~350 nm and emission at ~440 nm.[6][7]

Stock Solution Preparation

| Reagent | Stock Concentration | Solvent | Storage |

| AMC Standard | 10 mM | DMSO | -20°C, protected from light |

| Peptide-AMC Substrate | 10 mM | DMSO | -20°C, protected from light |

| Protease | Varies | Assay Buffer | -80°C (refer to manufacturer's data sheet) |

| Protease Inhibitor | Varies | DMSO or Assay Buffer | -20°C or as recommended |

AMC Standard Curve Protocol

To convert the relative fluorescence units (RFU) to the molar amount of product formed, a standard curve with known concentrations of free AMC is essential.[5][8]

-

Prepare AMC Dilutions: Perform serial dilutions of the 10 mM AMC stock solution in Assay Buffer to obtain concentrations ranging from 0 µM to 100 µM.

-

Plate Setup: Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a 96-well black microplate. Include wells with Assay Buffer only as a blank.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.

-

Data Analysis: Subtract the blank reading from all measurements. Plot the fluorescence intensity (RFU) against the corresponding AMC concentration (µM). Perform a linear regression to obtain the slope, which will be used to convert RFU to moles of AMC.

| AMC Concentration (µM) | Average RFU (Corrected) |

| 0 | 0 |

| 10 | Example Value |

| 20 | Example Value |

| 40 | Example Value |

| 60 | Example Value |

| 80 | Example Value |

| 100 | Example Value |

Protease Activity Assay Protocol

-

Prepare Working Solutions:

-

Dilute the protease to the desired concentration in pre-warmed Assay Buffer.

-

Prepare a range of substrate concentrations by diluting the stock solution in Assay Buffer. This is crucial for determining kinetic parameters.

-

-

Assay Setup:

-

Add the diluted enzyme solution to the wells of a 96-well black microplate.

-

For negative controls, pre-incubate the enzyme with a specific inhibitor before adding the substrate.

-

Include wells with only Assay Buffer and substrate to measure background fluorescence.

-

-

Initiate the Reaction: Add the substrate working solutions to the wells containing the enzyme to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.[8] The excitation and emission wavelengths should be set to ~350 nm and ~440 nm, respectively.[6][7]

Data Analysis and Calculation

Calculation of Initial Velocity (V₀)

-

Plot Fluorescence vs. Time: For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes).

-

Determine the Linear Range: Identify the initial linear portion of the curve.

-

Calculate the Slope: The slope of this linear portion represents the initial rate of the reaction in RFU/min.

-

Convert RFU/min to M/min: Use the slope from the AMC standard curve to convert the initial velocity from RFU/min to moles/min and subsequently to M/min based on the reaction volume.

Protease Activity (mol/min) = (Slope of kinetic curve [RFU/min]) / (Slope of AMC standard curve [RFU/mol])

Determination of Enzyme Kinetic Parameters (Kₘ and Vₘₐₓ)

-

Plot Initial Velocity vs. Substrate Concentration: Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations. This will generate a Michaelis-Menten curve.

-

Lineweaver-Burk Plot: For a linear representation, create a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).[7]

-

The y-intercept corresponds to 1/Vₘₐₓ.

-

The x-intercept corresponds to -1/Kₘ.

-

The slope is Kₘ/Vₘₐₓ.

-

| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (RFU/min) | 1/[S] (µM⁻¹) | 1/V₀ (min/RFU) |

| 5 | Example Value | 0.2 | Calculated Value |

| 10 | Example Value | 0.1 | Calculated Value |

| 20 | Example Value | 0.05 | Calculated Value |

| 50 | Example Value | 0.02 | Calculated Value |

| 100 | Example Value | 0.01 | Calculated Value |

| 200 | Example Value | 0.005 | Calculated Value |

Protease Signaling Pathway Example

Proteases are involved in numerous signaling pathways. For instance, caspases are key proteases in the apoptosis pathway.

Caption: Simplified diagram of caspase-mediated apoptosis pathways.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Substrate degradation | Prepare fresh substrate solution. Store stock solutions protected from light. |

| Contaminated reagents | Use fresh, high-purity reagents and water. | |

| No or Low Signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Test with a positive control. |

| Incorrect buffer conditions (pH, ionic strength) | Optimize the assay buffer for the specific protease. | |

| Incorrect wavelength settings | Verify the excitation and emission wavelengths for AMC. | |